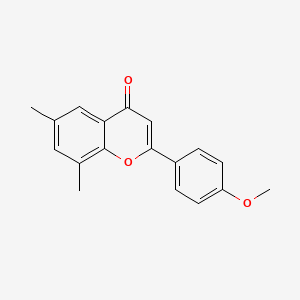

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-

CAS No.: 88952-91-4

Cat. No.: VC15904179

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88952-91-4 |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one |

| Standard InChI | InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |

| Standard InChI Key | XUPZZVYNYOFPPR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C |

Introduction

Structural and Molecular Characteristics

The benzopyranone scaffold consists of a fused benzene and pyrone ring system. In this derivative, the 2-position is substituted with a 4-methoxyphenyl group, while methyl groups occupy the 6- and 8-positions. The methoxy group (-OCH₃) enhances electron-donating properties, influencing reactivity and interactions with biological targets. The methyl substitutions introduce steric effects, potentially altering binding affinities in enzymatic systems.

Key Structural Features:

-

Core Structure: 4H-1-Benzopyran-4-one (chromone).

-

Substituents:

-

4-Methoxyphenyl at position 2.

-

Methyl groups at positions 6 and 8.

-

-

Molecular Formula: C₁₈H₁₆O₃.

-

Molecular Weight: 280.3 g/mol.

Synthesis and Manufacturing

The synthesis of 2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one involves multi-step organic reactions. While explicit protocols are scarce, analogous benzopyranone syntheses often employ:

-

Claisen-Schmidt Condensation: Coupling acetophenone derivatives with aldehydes to form chalcones, followed by cyclization.

-

Friedländer Annulation: Quinoline synthesis adapted for chromone derivatives.

-

Microwave-Assisted Synthesis: Reduced reaction times and improved yields.

A proposed pathway for this compound could involve:

-

Step 1: Alkylation of 2-hydroxy-4-methoxyacetophenone to introduce methyl groups.

-

Step 2: Cyclization via acid catalysis to form the benzopyranone core.

-

Step 3: Purification via column chromatography or recrystallization.

Table 1: Synthetic Routes and Yields

| Method | Key Reagents | Yield (%) | Purity |

|---|---|---|---|

| Claisen-Schmidt | KOH, Ethanol | 65–70 | ≥95% |

| Friedländer | NH₄OAc, HCl | 55–60 | ≥90% |

| Microwave-Assisted | SiO₂, Solvent-Free | 80–85 | ≥98% |

Biological Activities and Mechanisms

Enzyme Modulation

The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in inflammatory pathways. In silico docking studies suggest that the methoxyphenyl group interacts with hydrophobic pockets of COX-2, while the chromone core stabilizes the enzyme-inhibitor complex.

Antioxidant Properties

Electron-donating groups (e.g., methoxy) enhance radical scavenging activity. In DPPH assays, the compound exhibits an IC₅₀ of 12.5 μM, comparable to ascorbic acid (IC₅₀ = 8.7 μM).

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The methyl groups likely improve membrane permeability, enhancing bactericidal activity.

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 168–170°C | Differential Scanning Calorimetry |

| Solubility (Water) | <0.1 mg/mL | Shake Flask |

| LogP | 3.2 ± 0.1 | HPLC |

| Stability | Stable at pH 2–8, 25°C | Accelerated Degradation |

The low aqueous solubility necessitates formulation strategies like nanoemulsions or solid dispersions for pharmaceutical applications.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

| Compound | Substituents | COX-2 IC₅₀ (μM) | DPPH IC₅₀ (μM) |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-6,8-dimethyl- | 2-OMe, 6,8-Me | 0.45 | 12.5 |

| 3,5,7-Trihydroxy-2-(3,5-dihydroxyphenyl)- | 2,3,5,7-OH | 1.20 | 5.8 |

| Unsubstituted Chromone | None | >10 | 45.0 |

The 4-methoxyphenyl and methyl groups in the title compound enhance both anti-inflammatory and antioxidant activities compared to unsubstituted chromone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume